Amlobenz
Description
Structure
2D Structure
Properties
CAS No. |
858669-53-1 |
|---|---|
Molecular Formula |
C50H60Cl2N4O13S |
Molecular Weight |
1028.0 g/mol |
IUPAC Name |
benzenesulfonic acid;2-[(3S)-3-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C24H28N2O5.C20H25ClN2O5.C6H6O3S.ClH/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28;1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;7-10(8,9)6-4-2-1-3-5-6;/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28);5-8,17,23H,4,9-11,22H2,1-3H3;1-5H,(H,7,8,9);1H/t19-,20-;;;/m0.../s1 |
InChI Key |
SJSNKICFTZWKLT-KEHAGZLWSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O.C1=CC=C(C=C1)S(=O)(=O)O.Cl |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O.C1=CC=C(C=C1)S(=O)(=O)O.Cl |
Origin of Product |
United States |
Mechanistic Research of Amlobenz Components at the Molecular and Cellular Level
Amlodipine (B1666008): Research into Calcium Ion Influx Modulation
Amlodipine is a dihydropyridine (B1217469) calcium channel blocker that inhibits the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle. scholarsinmedicine.comfda.govfda.gov This inhibition primarily affects voltage-dependent L-type calcium channels. nih.govpatsnap.compatsnap.comdroracle.ai
Inhibition of Transmembrane Calcium Ion Influx in Vascular Smooth Muscle Cells
The contraction of vascular smooth muscle is dependent on the movement of extracellular calcium ions into the cells through specific ion channels. scholarsinmedicine.comfda.govfda.govdrugbank.comnih.gov Amlodipine blocks the influx of calcium ions across cell membranes, with a greater effect on vascular smooth muscle cells compared to cardiac muscle cells. scholarsinmedicine.comfda.govfda.govdroracle.aidrugbank.comnih.govwikipedia.orghres.ca This inhibition of calcium influx leads to reduced vascular smooth muscle contractility and increased smooth muscle relaxation, resulting in vasodilation. nih.govpatsnap.compatsnap.com
Investigation of Calcium Ion Influx Inhibition in Cardiac Muscle Cells
While amlodipine has a more pronounced effect on vascular smooth muscle, it also inhibits calcium ion influx into cardiac muscle cells. scholarsinmedicine.comfda.govfda.govdrugbank.comnih.govwikipedia.orghres.ca The contractile processes of cardiac muscle are also dependent on extracellular calcium influx. scholarsinmedicine.comfda.govfda.govnih.gov By inhibiting calcium entry into cardiac cells, amlodipine can help reduce the force of contraction and oxygen demand of the heart, which is relevant in conditions like angina. patsnap.compatsnap.com Although negative inotropic effects can be detected in vitro, such effects have not been observed in intact animals at therapeutic doses. scholarsinmedicine.comfda.govfda.govnih.govhres.ca
Characterization of Amlodipine Binding to Dihydropyridine and Nondihydropyridine Sites on Cell Membranes
Experimental studies suggest that amlodipine binds to both dihydropyridine and nondihydropyridine binding sites located on cell membranes. scholarsinmedicine.comfda.govfda.govdrugbank.comnih.govhres.cahres.ca Radioligand binding experiments have shown that amlodipine interacts competitively and with high affinity at the dihydropyridine recognition site in cardiac and brain membranes from animal models. hres.ca Within the physiologic pH range, amlodipine is an ionized compound, and its interaction with the calcium channel receptor is characterized by a gradual association and dissociation with the binding site. scholarsinmedicine.comfda.govfda.govhres.cahres.ca
Studies on Peripheral Arterial Vasodilation Mechanisms and Reduction of Peripheral Vascular Resistance
Amlodipine is considered a peripheral arterial vasodilator that acts directly on vascular smooth muscle. scholarsinmedicine.comfda.govfda.govdroracle.aidrugbank.comnih.gov This direct action leads to a reduction in peripheral vascular resistance. scholarsinmedicine.comfda.govfda.govpatsnap.compatsnap.comdroracle.aidrugbank.comnih.govwikipedia.orghres.ca The resulting vasodilation contributes to a decrease in blood pressure. nih.govpatsnap.compatsnap.comdroracle.aidrugbank.comwikipedia.org Amlodipine's dilating effect on peripheral arterioles reduces the total peripheral resistance (afterload) against which the cardiac muscle works. drugbank.comwikipedia.orghres.ca
Research into Potential Antioxidant Properties and Nitric Oxide Production Enhancement
Amlodipine has been reported to possess antioxidant properties and the ability to enhance the production of nitric oxide (NO). nih.govdrugbank.com NO is an important vasodilator that decreases blood pressure. nih.govdrugbank.com Studies suggest that amlodipine can increase endothelial NO bioavailability through enhanced NO formation and by prolonging the half-life of NO through its antioxidant properties. researchgate.net It may improve endothelial-dependent release of NO through a kinin-related mechanism and antioxidant effects. nih.gov In experimental settings, amlodipine has been shown to increase NO release in coronary microvessels and aortic endothelial cells. nih.gov This effect on NO production may be related to alterations in endothelial NO synthase (eNOS) phosphorylation and increased eNOS protein expression. researchgate.netoup.com
Benazepril (B1667978): Research into Renin-Angiotensin-Aldosterone System Modulation
Benazepril is a prodrug that is hydrolytically bioactivated to benazeprilat (B1667979), which is an angiotensin-converting enzyme (ACE) inhibitor. mims.commims.comhres.ca ACE is a peptidyl dipeptidase that catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. hres.capharmacologyeducation.org
Benazeprilat inhibits ACE, leading to a decrease in plasma angiotensin II levels. mims.commims.comhres.ca Reduced angiotensin II results in decreased vasoconstriction and a small decrease in aldosterone (B195564) secretion and plasma aldosterone concentrations. hres.ca Angiotensin II normally stimulates aldosterone secretion by the adrenal cortex, which leads to sodium resorption and potassium secretion by the distal renal tubules. hres.ca Inhibition of ACE also removes the negative feedback of angiotensin II on renin secretion, leading to increased plasma renin activity. hres.ca Furthermore, ACE is identical to kininase II, an enzyme that degrades bradykinin (B550075), a potent peptide vasodilator. hres.ca Thus, benazepril may interfere with the degradation of bradykinin, although the role of increased bradykinin levels in its therapeutic effects is not fully understood. hres.ca The primary mechanism by which benazepril lowers blood pressure is believed to be the suppression of the renin-angiotensin-aldosterone system. hres.ca
Inhibition of Angiotensin-Converting Enzyme (ACE) by Benazepril and its Active Metabolite, Benazeprilat
Benazepril is a prodrug that is converted primarily in the liver to its active metabolite, benazeprilat, through hydrolysis of its ester group. fda.govdrugbank.comsmpdb.cafda.gov Both benazepril and benazeprilat function as inhibitors of angiotensin-converting enzyme (ACE). rxlist.comfda.govdrugbank.compediatriconcall.com ACE is a peptidyl dipeptidase that plays a critical role in the renin-angiotensin-aldosterone system (RAAS). rxlist.comfda.govpediatriconcall.comnih.govpatsnap.com Specifically, ACE catalyzes the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. rxlist.comfda.govdrugbank.comfda.govpediatriconcall.comnih.govpatsnap.comwikipedia.orgontosight.airehabmypatient.comhres.ca By inhibiting ACE, benazepril and benazeprilat suppress the RAAS, leading to a reduction in plasma angiotensin II levels. rxlist.comfda.govdrugbank.comfda.govpediatriconcall.comontosight.airehabmypatient.comhres.ca Single and multiple doses of 10 mg or more of benazepril have been shown to cause inhibition of plasma ACE activity by at least 80%-90% for at least 24 hours after dosing. rxlist.com
Mechanistic Studies on the Conversion of Angiotensin I to Angiotensin II
Mechanistic studies demonstrate that benazepril and benazeprilat inhibit the conversion of angiotensin I to angiotensin II by competing with angiotensin I for binding at the ACE enzyme. drugbank.comrehabmypatient.com This competitive inhibition blocks the catalytic activity of ACE, thereby reducing the formation of angiotensin II. drugbank.comontosight.ai The reduction in angiotensin II levels leads to decreased vasopressor activity. rxlist.comfda.govdrugbank.comfda.gov Studies in normal human volunteers have shown that for up to 4 hours after a 10 mg dose of benazepril, pressor responses to exogenous angiotensin I were inhibited by 60% to 90%. fda.gov
Research on the Attenuation of Aldosterone Secretion
Angiotensin II is a key stimulator of aldosterone secretion by the adrenal cortex. rxlist.comfda.govdrugbank.comfda.govpediatriconcall.compatsnap.comhres.ca Inhibition of ACE by benazepril and benazeprilat results in decreased plasma angiotensin II, which in turn leads to decreased aldosterone secretion. rxlist.comfda.govdrugbank.comfda.govpediatriconcall.compatsnap.comontosight.airehabmypatient.comhres.canih.gov This decrease in aldosterone secretion can result in a small increase in serum potassium levels. rxlist.comfda.govfda.govpediatriconcall.comhres.cahres.ca Research has shown a reduction in urinary aldosterone excretion in hypertensive patients treated with benazepril. nih.gov
Studies on Renin Secretion and Plasma Renin Activity Feedback
Inhibition of ACE leads to decreased plasma angiotensin II levels. rxlist.comfda.govdrugbank.comfda.govpediatriconcall.comontosight.airehabmypatient.comhres.ca Since angiotensin II provides negative feedback on renin secretion, the reduction in angiotensin II levels removes this inhibition, leading to increased plasma renin activity. fda.govfda.govpediatriconcall.comhres.cafda.govhres.canih.gov This is a compensatory mechanism within the RAAS. Studies in hypertensive patients treated with benazepril have shown a significant increase in plasma renin activity. nih.gov
Here is a summary table of some key mechanistic findings for Benazepril:
| Mechanism | Effect |
| Inhibition of ACE | Decreased conversion of Angiotensin I to Angiotensin II. rxlist.comfda.govnih.gov |
| Decreased Angiotensin II | Decreased vasopressor activity. rxlist.comfda.govdrugbank.comfda.gov |
| Decreased Angiotensin II | Decreased aldosterone secretion. rxlist.comfda.govdrugbank.comfda.govpediatriconcall.compatsnap.comontosight.airehabmypatient.comhres.canih.gov |
| Inhibition of Kininase II (ACE) | Potential increase in bradykinin levels. smpdb.cawikipedia.orgontosight.aihres.cafda.govhres.caclevelandclinic.org |
| Removal of Angiotensin II negative feedback | Increased plasma renin activity. fda.govfda.govpediatriconcall.comhres.cafda.govhres.canih.gov |
Integrated Mechanistic Research of Amlodipine and Benazepril Co-Administration
Amlodipine is a dihydropyridine calcium channel blocker that inhibits the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle. rxlist.comdrugbank.comwikipedia.org This action primarily affects vascular smooth muscle cells more strongly than cardiac muscle cells, leading to vasodilation and a reduction in peripheral vascular resistance, thus lowering blood pressure. drugbank.comwikipedia.org
Synergistic and Additive Effects on Vascular and Cellular Targets
The co-administration of amlodipine and benazepril combines two distinct mechanisms of action to lower blood pressure. Benazepril suppresses the RAAS by inhibiting ACE, leading to reduced angiotensin II levels, decreased vasoconstriction, and reduced aldosterone secretion. rxlist.comfda.govdrugbank.comfda.govpediatriconcall.compatsnap.comontosight.airehabmypatient.comhres.canih.gov Amlodipine, on the other hand, directly relaxes vascular smooth muscle by blocking calcium channels. rxlist.comdrugbank.comwikipedia.org
Research in nonblack patients comparing amlodipine besylate and benazepril hydrochloride to the individual components has shown that the blood pressure lowering effects of the combination were additive and in some cases synergistic. rxlist.comnih.gov This synergistic or additive effect is attributed to the complementary mechanisms by which each drug addresses different pathways involved in blood pressure regulation. The combination targets both the hormonal system (RAAS) and the direct smooth muscle contraction mechanism (calcium influx), leading to a more pronounced reduction in blood pressure compared to monotherapy. wikipedia.org Calcium channel blockers and ACE inhibitors may have additive hypotensive effects. drugs.com
Cross-Modulation of Pharmacological Pathways
Amlobenz is a combination pharmaceutical product comprising amlodipine besylate and benazepril hydrochloride, designed to leverage the distinct yet complementary mechanisms of its components to achieve enhanced therapeutic effects, particularly in the management of hypertension. The combined action involves the cross-modulation of key pharmacological pathways regulating vascular tone and fluid balance at the molecular and cellular levels.
Amlodipine, a dihydropyridine calcium channel blocker, exerts its primary effect by inhibiting the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle cells rxlist.comdrugbank.com. This inhibition occurs predominantly at L-type voltage-gated calcium channels scitepress.orgnih.gov. Reduced intracellular calcium concentrations in smooth muscle cells lead to relaxation and vasodilation, thereby decreasing peripheral vascular resistance and lowering blood pressure rxlist.comdrugbank.compatsnap.com. Amlodipine demonstrates greater selectivity for vascular smooth muscle cells compared to cardiac muscle cells drugbank.com.
Benazepril, an angiotensin-converting enzyme (ACE) inhibitor, functions as a prodrug that undergoes hydrolysis, primarily in the liver, to its active metabolite, benazeprilat rxlist.comdrugbank.com. Benazeprilat competitively inhibits ACE, a peptidyl dipeptidase responsible for converting angiotensin I to angiotensin II rxlist.comdrugbank.comnih.gov. Angiotensin II is a potent vasoconstrictor and a key stimulator of aldosterone secretion by the adrenal cortex rxlist.comnih.gov. By inhibiting ACE, benazeprilat reduces circulating levels of angiotensin II, leading to decreased vasoconstriction and diminished aldosterone-mediated sodium and water retention rxlist.comnih.gov. This results in reduced systemic vascular resistance and a decrease in blood volume, contributing to blood pressure lowering rxlist.com. ACE is also involved in the degradation of bradykinin, a vasodilator peptide; inhibition of ACE can lead to increased levels of bradykinin, which may further contribute to the vasodilatory effects, although the precise role of increased bradykinin in the therapeutic effect of benazepril in this combination is not fully elucidated rxlist.com.
The co-administration of amlodipine and benazepril results in cross-modulation of the calcium signaling and the renin-angiotensin-aldosterone system (RAAS) pathways. While amlodipine directly modulates calcium influx into vascular smooth muscle cells, benazepril modulates the RAAS cascade, impacting angiotensin II-mediated vasoconstriction and aldosterone effects. The simultaneous inhibition of these two critical pathways provides a more comprehensive approach to blood pressure control than targeting either pathway alone scitepress.orgtandfonline.com.
The additive antihypertensive effect observed with the amlodipine-benazepril combination is a direct consequence of this cross-modulation. By addressing different underlying mechanisms contributing to elevated blood pressure – calcium-dependent smooth muscle contraction and angiotensin II-mediated vasoconstriction and volume regulation – the combination can achieve greater reductions in blood pressure compared to monotherapy rxlist.comnih.gov.
Furthermore, the interaction between the pathways can extend to mitigating potential side effects. For instance, the peripheral edema sometimes associated with dihydropyridine CCBs like amlodipine, which is related to arteriolar vasodilation, can be attenuated by the venodilatory effects exerted by ACE inhibitors like benazepril tandfonline.com. This represents a beneficial cross-modulation where the action on one pathway (RAAS inhibition) helps to counteract an undesirable effect stemming from the modulation of another pathway (calcium channel blockade) tandfonline.com.
Synthetic Chemistry and Derivatization Studies of Amlobenz Components
Amlodipine (B1666008) Synthesis Methodologies
Amlodipine, a dihydropyridine (B1217469) calcium channel blocker, is typically synthesized through pathways involving the construction of its 1,4-dihydropyridine (B1200194) core.
Exploration of Classical Synthesis Pathways for Amlodipine
Classical synthesis routes for 1,4-dihydropyridines, including Amlodipine, often utilize the Hantzsch reaction, first explored in 1882. This reaction is a well-established method for constructing the dihydropyridine ring. ajprd.comresearchgate.netbeilstein-journals.orgresearchgate.net Amlodipine synthesis through a classical pathway involves several steps, beginning with the reaction of 2-chlorobenzaldehyde (B119727) with ethyl acetoacetate (B1235776) under conventional heating to yield a Knoevenagel product. ajprd.comresearchgate.net A patented route for Amlodipine involves a stepwise condensation between an enamine containing a masked aminoethanol unit and a Michael acceptor. beilstein-journals.org This approach leads to the formation of the dihydropyridine core, followed by mild azide (B81097) reduction and subsequent salt formation, typically the besylate salt. beilstein-journals.org Another method involves a Hantzsch reaction of a pyrrole (B145914) derivative, methyl aminocrotonate, and 2-chlorobenzaldehyde, followed by converting the pyrrole residue to an amine group using hydroxylamine (B1172632) hydrochloride. google.com While classical methods are foundational, some can suffer from lower yields at critical steps like the Hantzsch reaction. google.com
Development and Optimization of Enzymatic Synthesis Routes for Amlodipine Derivatives
Enzymatic synthesis offers an alternative approach to chemical synthesis, often providing milder reaction conditions and higher selectivity. researchgate.netresearchgate.netresearchgate.net This is particularly relevant for the synthesis of Amlodipine derivatives.
Lipase-catalyzed acylation has been explored for the synthesis of Amlodipine derivatives. researchgate.netresearchgate.netrsc.orgdntb.gov.ua This technique involves using lipases as biocatalysts to facilitate the acylation of Amlodipine with various carboxylic acids, such as aliphatic and phenylacetic acids. researchgate.netrsc.orgdntb.gov.ua This enzymatic approach has been successfully used to obtain a series of Amlodipine amides, including novel compounds. researchgate.netrsc.org Lipases are versatile enzymes known for their ability to catalyze reactions like acylation and hydrolysis with high chemo-, regio-, and enantio-selectivities in various media, including non-aqueous environments. mdpi.com
Optimizing reaction parameters is crucial for improving the efficiency of enzymatic synthesis. Studies on lipase-catalyzed acylation of Amlodipine have analyzed the influence of several parameters to find optimal conditions for derivatization. researchgate.netrsc.org These parameters can include the choice of enzyme, solvent, enzyme-to-substrate ratio, acylating agent, and temperature. researchgate.net Different requirements for reaction parameters have been observed depending on the type of carboxylic acid used as the acylating agent, such as aliphatic versus phenylacetic acids. researchgate.netrsc.org For instance, specific conditions involving enzymes like TLIM or CAL B, in solvents like MTBE or DIPE, at controlled temperatures and enzyme-to-substrate ratios, have been investigated to maximize conversion efficiency in the synthesis of specific amide derivatives. researchgate.net
Enzymatic methodologies in Amlodipine derivatization align with green chemistry principles due to their advantages such as mild reaction conditions and low environmental impact. researchgate.netresearchgate.net The use of enzymes as catalysts can reduce the need for harsh chemicals and high temperatures often associated with traditional chemical synthesis. researchgate.netmdpi.com Exploring enzymatic routes contributes to the development of more sustainable and environmentally friendly processes for obtaining Amlodipine derivatives. researchgate.net
Benazepril (B1667978) Synthesis and Prodrug Activation Research
Benazepril is an ACE inhibitor that is administered as a prodrug and subsequently activated metabolically. patsnap.comdrugbank.com
The synthesis of Benazepril involves the construction of its characteristic benzazepine structure and the incorporation of specific functional groups. Several synthetic routes have been developed for Benazepril hydrochloride. One approach involves the reductive amination of ethyl 2-oxo-4-phenyl butyrate (B1204436) with a specific amino benzazepinone (B8055114) derivative. newdrugapprovals.org Other methods include nucleophilic substitution reactions utilizing chiral substrates and subsequent hydrolysis and salt formation. newdrugapprovals.org Alternative strategies have explored the use of dynamic kinetic resolution processes and multicomponent reactions like the Ugi reaction for the synthesis of Benazepril intermediates and the final product. google.comnih.govias.ac.in These routes often involve reactions between key precursors such as brominated benzazepinone derivatives, homophenylalanine derivatives, and carbonyl compounds. google.comnih.govias.ac.in
Investigation of Benazepril Esterase-Mediated Hydrolysis to Benazeprilat (B1667979)
Benazepril functions as a prodrug, undergoing hydrolysis within the body to yield its pharmacologically active form, benazeprilat. nih.goveuropa.eudroracle.ainoahcompendium.co.uknih.govpediatriconcall.comnewdrugapprovals.org This conversion primarily involves the cleavage of the ethyl ester group of benazepril. nih.govnewdrugapprovals.orgfda.gov The hydrolysis is largely mediated by esterase enzymes, primarily located in the liver. nih.govnoahcompendium.co.uknewdrugapprovals.orgfda.gov Plasma esterases also contribute to this metabolic activation. scirp.org
Studies investigating the kinetics of benazepril hydrolysis have utilized methods such as high-performance liquid chromatography (HPLC) to monitor the conversion of benazepril to benazeprilat. researchgate.net In vitro enzymatic hydrolysis studies, for instance, using porcine liver esterase (PLE) in a buffered solution at physiological pH and temperature (pH 7.4, 37°C), have demonstrated the susceptibility of benazepril to enzymatic cleavage, with benazeprilat identified as the major degradation product. researchgate.net While benazepril hydrochloride appeared stable under these conditions in the absence of the enzyme, the presence of esterase facilitated its hydrolysis. researchgate.net This enzymatic conversion is a critical step for benazepril to exert its therapeutic effects as an ACE inhibitor. noahcompendium.co.ukpediatriconcall.com
The conversion process in vivo is relatively rapid, with peak plasma concentrations of benazeprilat typically reached within 1 to 4 hours after oral administration of benazepril, depending on the fasting state. fda.gov The effective half-life of accumulation of benazeprilat following multiple dosing is approximately 10 to 11 hours, with steady-state concentrations achieved within a few days. fda.gov
Novel Synthetic Strategies for Amlobenz Component Analogs
The synthesis of benazepril and its analogs is an active area of research, driven by the desire to develop improved ACE inhibitors. Benazepril itself is a complex molecule, and its synthesis often involves multiple steps and the control of stereochemistry. ias.ac.ingoogle.comnih.gov Novel synthetic strategies aim for efficiency, high yields, and scalability.
Design and Preparation of Structurally Related Compounds
The design of benazepril analogs typically involves modifications to its core structure, which includes a benzazepine ring, a proline surrogate, and a phenethyl group. nih.gov These modifications can target different parts of the molecule to alter properties such as potency, selectivity, pharmacokinetic profile, and metabolic stability. Analogs may involve variations in the ester group, changes to the substituents on the aromatic rings, or modifications of the benzazepine or proline-like moieties.
Synthetic routes to benazepril and its analogs often employ key reactions such as coupling reactions, esterifications, and the formation of the benzazepine ring system. ias.ac.ingoogle.comnih.gov For example, one approach to synthesizing benazepril hydrochloride involves the reaction of a substituted tetrahydro-1H-benzazepin-2-one derivative with (S)-homophenylalanine or a related ester. google.comnih.gov Stereochemistry is crucial, as the (S,S) diastereomer of benazepril is the active form. ias.ac.in
Novel strategies have explored the use of multicomponent reactions, such as the Ugi reaction, for the concise synthesis of benazepril hydrochloride. ias.ac.inresearchgate.net This approach can involve the reaction of an amine, a carbonyl compound, and a convertible isocyanide to form an α-amino amide intermediate, which is then converted to the desired ethyl ester. ias.ac.in
Another synthetic strategy involves asymmetric aza-Michael addition reactions to establish the correct stereochemistry at an early stage of the synthesis. nih.gov For instance, the reaction of L-homophenylalanine ethyl ester with a substituted α,β-unsaturated carbonyl compound has been explored as a key step in the formal synthesis of benazepril hydrochloride. nih.gov The diastereoselectivity of this reaction can be influenced by factors such as the solvent used. nih.gov
High-Yield and Scalable Synthesis Methodologies
Developing synthetic methodologies that are both high-yielding and scalable is essential for the commercial production of pharmaceuticals like benazepril. patsnap.comgoogle.com Research in this area focuses on optimizing reaction conditions, minimizing the number of synthetic steps, and developing efficient purification procedures.
One patent describes a synthesis method for a benazepril intermediate involving the reaction of a bromo-substituted benzazepinone with (S)-homophenylalanine, aiming for a dynamic kinetic resolution process to improve yield and stereoselectivity. google.com Subsequent steps involve esterification and formation of the hydrochloride salt. google.com Reported yields for refined benazepril hydrochloride using this method were in the range of 52% to 63%. google.com
Another process for preparing highly pure benazepril involves the condensation of a 3-(S)-amino-1-carboxymethyl-2,3,4,5-tetrahydro-1H- europa.eubenzazepin-2-one derivative with ethyl (R)-2-hydroxy-4-phenylbutyrate or its activated analogues. google.com Optimization of this condensation reaction and subsequent purification steps can lead to high yields and a high diastereoisomeric ratio of the desired (S,S) product. google.com For example, one reported yield for this condensation product was 91.6% with a diastereoisomer ratio of 99.36:0.18 (SS:SR). google.com
The use of convertible isocyanides in Ugi reactions has also been investigated as a strategy to achieve shorter reaction times and potentially higher yields in the synthesis of benazepril hydrochloride compared to some traditional methods. ias.ac.inresearchgate.net
Scalable synthesis also involves considering the availability and cost of starting materials and reagents, as well as minimizing the generation of waste products. google.compatsnap.com Efforts are continuously made to develop more environmentally friendly and economically viable synthetic routes for benazepril and its analogs. google.com
Structure Activity Relationship Sar Research
Amlodipine (B1666008) Structure-Activity Relationships
Amlodipine is a synthetic 1,4-dihydropyridine (B1200194) (DHP) derivative that functions as a long-acting calcium channel blocker. nih.govscribd.com Its interaction with L-type voltage-dependent calcium channels is significantly influenced by specific structural features. nih.govnih.gov
Influence of Dihydropyridine (B1217469) Ring Substitutions on Calcium Channel Interaction
The 1,4-dihydropyridine ring is essential for the activity of this class of calcium channel blockers. mdpi.comslideshare.net Substitutions at various positions on this ring modulate the interaction with calcium channels. The hydrogen atom at the N-1 position is involved in hydrogen bonding with the receptor, contributing to affinity. actascientific.comnuph.edu.ua The ester groups at the C3 and C5 positions are crucial for binding to glutamate (B1630785) residues in calcium channels through coordination via a calcium ion bridge. actascientific.com Replacing these ester groups with other functional groups like ketones or nitriles significantly reduces activity due to altered chelating capabilities. researchgate.net
Role of the C4 Phenyl Group and its Substituents in Receptor Binding and Activity
A substituted phenyl ring at the C4 position of the dihydropyridine ring is important for optimal activity. nuph.edu.ua This phenyl group interacts with tyrosine residues in calcium channels through ring-to-ring interactions. actascientific.com Substitutions on the phenyl group, particularly with electron-withdrawing groups at the ortho or meta positions, are essential for maintaining a fixed configuration where the phenyl ring is perpendicular to the dihydropyridine ring, a conformation believed to be critical for activity. mdpi.comactascientific.comactascientific.com Amlodipine features a chlorine atom at the ortho position of the C4 phenyl ring, contributing to this essential configuration. actascientific.com
Impact of Molecular Configuration and Conformation on Pharmacological Profile
The molecular configuration and conformation of amlodipine play a significant role in its pharmacological profile. The C4 carbon is a chiral center in asymmetrical DHPs like amlodipine, leading to stereoselectivity in the enantiomers. nuph.edu.ua The S-enantiomer of amlodipine is reported to be more potent than the R-enantiomer. actascientific.comgpatindia.com The preferred conformation of the dihydropyridine ring is a boat conformation, which is relevant for the orientation of substituents and their interaction with the receptor. mdpi.comnuph.edu.ua The specific arrangement of the C4 aryl substituent and the C3 and C5 ester groups along defined axes (affinity axis and chirality-activity axis) influences binding to the receptor. nuph.edu.ua
Relationship between Lipophilicity and Receptor Kinetics and Target Selectivity
Lipophilicity is a key physicochemical property that influences the pharmacokinetic behavior and receptor interactions of dihydropyridine calcium channel blockers. tandfonline.comresearchgate.net Increased lipophilicity can enhance the ability of a compound to cross cell membranes and interact with hydrophobic regions of the calcium channel. researchgate.net Amlodipine's lipophilicity contributes to its long duration of action and tissue distribution. tandfonline.commims.com The interaction with cell membranes appears to largely dictate the pharmacokinetic profile, including the duration of action, which correlates with the membrane partition coefficient and washout rate. tandfonline.com
Comparative SAR Studies of Amlodipine and Other Dihydropyridine Calcium Channel Blockers (e.g., Lercanidipine)
Comparative SAR studies with other DHPs like lercanidipine (B1674757) highlight the subtle structural differences that lead to variations in activity, selectivity, and tolerability. For instance, while both amlodipine and lercanidipine have methyl groups at the C6 position of the dihydropyridine ring, replacing this with larger groups can increase activity and selectivity through lipophilic interactions. researchgate.netresearchgate.net Differences in the C4 substituent (ortho-chlorophenyl in amlodipine vs. meta-nitrophenyl in lercanidipine) contribute to variations in the stability of the perpendicular configuration of the phenyl ring, potentially impacting affinity. actascientific.comactascientific.com Lercanidipine, being more lipophilic than amlodipine, shows differences in membrane partitioning and potentially reduced adverse effects like edema compared to amlodipine, despite comparable blood pressure lowering effects. actascientific.comnih.govnih.gov
Here is a summary of some comparative SAR points between Amlodipine and Lercanidipine:
| Feature | Amlodipine | Lercanidipine | Impact on Activity/Properties | Source |
| C4 Phenyl Substituent | Ortho-chloro | Meta-nitro | Both electron-withdrawing, influence phenyl ring orientation. Nitro may offer slightly superior effect. | actascientific.comactascientific.com |
| C6 Substituent | Methyl | Methyl | Larger groups here can increase activity/selectivity (general DHP trend). | researchgate.netresearchgate.net |
| C2 Substituent | Aminoethoxymethyl | Bulky bis-phenylalkylamine side chain | Steric hindrance at C2 can decrease activity. Amino group imparts solubility. | nuph.edu.uaresearchgate.netresearchgate.net |
| C3 Substituent | Ethyl Ester | Offers significant bulkiness | Ester groups essential for binding. Bulkiness influences lipophilicity. | actascientific.com |
| Lipophilicity | Lower compared to Lercanidipine | Higher compared to Amlodipine | Higher lipophilicity linked to potentially reduced adverse effects, longer duration, better tolerability. | actascientific.comnih.govresearchgate.net |
| Affinity for Calcium Channels | High affinity | Higher affinity at C4 substituent compared to Amlodipine | Influenced by C4 substituent stability and overall structure. | actascientific.comnih.gov |
Note: This table is intended to be interactive in the final rendered output.
Benazepril (B1667978) Structure-Activity Relationships
Benazepril is a prodrug that is hydrolyzed in the liver to its active metabolite, benazeprilat (B1667979), an ACE inhibitor. mims.comdrugbank.comresearchgate.net ACE inhibitors primarily function by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. drugbank.com The SAR of ACE inhibitors like benazeprilat is characterized by features that allow them to bind to the active site of the ACE enzyme, mimicking the transition state of the natural substrate. Key structural features include a zinc-binding group, a proline analog, and a carboxylic acid group. Benazeprilat is a dicarboxylate-containing ACE inhibitor. scholarsresearchlibrary.com
General SAR points for ACE inhibitors, applicable to benazeprilat, include:
A zinc-binding group (a carboxylate in benazeprilat) that interacts with the zinc ion in the active site of ACE. scholarsresearchlibrary.com
A carboxylic acid group that mimics the C-terminal carboxylate of ACE substrates and forms ionic interactions with the enzyme. scholarsresearchlibrary.com
A hydrophobic region (like the phenyl group and the benzazepine nucleus in benazeprilat) that interacts with hydrophobic pockets in the enzyme. researchgate.net
The stereochemistry at certain chiral centers is crucial for optimal binding affinity and activity. fda.gov Benazepril has defined stereocenters. fda.gov
Benazepril's structure, as a prodrug with an ethyl ester, facilitates oral absorption. mims.comdrugbank.com The subsequent hydrolysis removes the ethyl group, revealing the active dicarboxylate form, benazeprilat, which can then effectively inhibit ACE. researchgate.net
| Structural Feature (Benazeprilat) | Role in ACE Inhibition | Source |
| Dicarboxylate Moiety | Interacts with the active site, including the zinc ion. | scholarsresearchlibrary.com |
| Benzazepine Nucleus | Contributes to the hydrophobic interactions with the enzyme. | researchgate.net |
| Phenyl Group | Contributes to the hydrophobic interactions with the enzyme. | researchgate.net |
| Stereochemistry | Essential for optimal binding and activity. | fda.gov |
Note: This table is intended to be interactive in the final rendered output.
Structural Requirements for Angiotensin-Converting Enzyme Inhibition
ACE inhibitors typically possess several key structural features that facilitate their binding to the enzyme's active site. A crucial element is a group capable of chelating the catalytic zinc ion in the active site. In the case of Benazeprilat, this function is primarily performed by its dicarboxylate group nih.govnih.gov. Other important interactions involve hydrogen bonds and hydrophobic interactions with amino acid residues within the ACE subsites (S1, S2, S1', S2') that accommodate different parts of the inhibitor molecule nih.gov. The specific arrangement and chemical nature of substituents on the core structure of ACE inhibitors dictate their affinity and specificity for ACE. As a dicarboxylate-containing ACE inhibitor, Benazeprilat interacts with these subsites, mimicking the transition state of the natural substrate, angiotensin I.
Investigation of Benazeprilat's Enhanced ACE-Inhibitory Activity
Benazepril is administered as a prodrug and is rapidly and extensively metabolized by hepatic esterases to its active form, Benazeprilat drugbank.compediatriconcall.comontosight.aifda.govpatsnap.comnih.govfda.gov. This metabolic conversion is essential for its therapeutic activity. Benazeprilat possesses significantly greater ACE-inhibitory activity compared to the parent compound, Benazepril fda.gov. This enhanced activity is attributed to the hydrolysis of the ethyl ester group in Benazepril, which unmasks the free carboxylate group in Benazeprilat. This free carboxylate is critical for optimal binding to the zinc ion in the ACE active site, a key interaction for potent ACE inhibition nih.govnih.gov. The conversion from the ester prodrug to the active diacid metabolite is a common strategy in the design of many ACE inhibitors to improve pharmacokinetic properties, such as oral absorption, while ensuring potent enzyme inhibition at the target site.
Computational and In Silico Approaches to SAR
Computational methods play a significant role in understanding and predicting the SAR of drug molecules, including ACE inhibitors.
Molecular Modeling and Docking Studies of Ligand-Receptor Interactions
Molecular modeling and docking studies are widely used to investigate the binding interactions between ligands and their target proteins, such as ACE and its inhibitors mdpi.commdpi.com. These studies predict the preferred binding orientation (pose) of a ligand within the active site and estimate the binding affinity mdpi.com. Molecular docking studies involving ACE inhibitors, including Benazepril, have been conducted to elucidate their interactions with key amino acid residues in the ACE active site researchgate.nethispa.rs. These studies typically show that ACE inhibitors like Benazeprilat bind to the catalytic zinc ion and form hydrogen bonds and hydrophobic contacts with residues in the S1, S2, S1', and S2' subsites bepls.comnih.govnih.govhispa.rsresearchgate.net. Such computational analyses provide valuable insights into the structural determinants of binding affinity and can guide the design of novel inhibitors with improved potency and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is an in silico technique used to develop predictive models that correlate the structural and physicochemical properties of a series of compounds with their biological activity nih.govresearchgate.netinnovareacademics.ininnovareacademics.in. By establishing mathematical relationships between molecular descriptors (e.g., molecular weight, lipophilicity, electronic properties) and biological response (e.g., ACE inhibitory activity), QSAR models can predict the activity of new or untested compounds nih.govinnovareacademics.ininnovareacademics.in. QSAR studies have been applied to various series of ACE inhibitors, with some studies including Benazepril as a reference compound researchgate.netinnovareacademics.ininnovareacademics.in. These models help identify the key structural features that contribute positively or negatively to ACE inhibitory potency, facilitating the rational design and optimization of ACE inhibitor structures.
Phenotypic Screening and Hit Validation in SAR Contexts
Phenotypic screening is a drug discovery approach that involves testing compounds for their ability to modulate a disease phenotype in a cellular or in vivo model, without necessarily knowing the specific molecular target beforehand nih.govresearchgate.netpensoft.net. This approach is particularly valuable for complex diseases or pathways.
In the context of SAR research for ACE inhibitors, phenotypic screening could involve testing compound libraries for their ability to reverse or ameliorate a phenotype caused by overactivity of the renin-angiotensin-aldosterone system (RAAS) elifesciences.org. For instance, a screen might assess the ability of compounds to reduce vasoconstriction in a relevant tissue model or to normalize blood pressure in an animal model of hypertension. Such screens have successfully identified modulators of the RAAS, including ACE inhibitors elifesciences.org.
Preclinical and in Vitro Investigation of Amlobenz and Its Components
In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
The ADME properties of amlodipine (B1666008) and benazepril (B1667978) have been characterized through various in vitro models, providing insight into their pharmacokinetic behavior.
Both amlodipine and benazeprilat (B1667979), the active metabolite of benazepril, are extensively bound to plasma proteins. In vitro studies indicate that approximately 93% to 97.5% of circulating amlodipine is bound to plasma proteins in hypertensive patients. wikipedia.orgdrugs.com The high protein binding is partly attributed to its high pKa (8.6), which causes it to be ionized at physiological pH, facilitating strong attraction to proteins. wikipedia.org
Benazeprilat exhibits a slightly higher degree of plasma protein binding, at approximately 95.3%. drugbank.com The protein binding of benazeprilat is reported to be unaffected by age or hepatic dysfunction. drugs.com Furthermore, in vitro data show that amlodipine does not affect the protein binding of other drugs such as digoxin (B3395198), phenytoin (B1677684), and warfarin (B611796). drugs.comrxlist.com
Stereoselective binding studies have shown that the (S)-enantiomer of amlodipine is bound to a greater extent by human serum albumin (HSA) and human plasma compared to the (R)-enantiomer. nih.gov
| Compound | Percentage Bound to Plasma Proteins | Reference |
| Amlodipine | ~93% - 97.5% | wikipedia.orgdrugs.com |
| Benazeprilat | ~95.3% | drugbank.com |
Microsomal Stability and Metabolic Fate Assessment
The metabolic stability of amlodipine, the active component of Amlobenz, has been evaluated in preclinical studies. In vitro data from studies using rat liver microsomes indicated that amlodipine possesses significantly greater metabolic stability, approximately 40-fold higher, when compared to nitrendipine invivochem.com. Metabolism is the primary mechanism for the clearance of amlodipine in both animals and humans invivochem.com.
The primary enzymes responsible for the metabolism of amlodipine belong to the Cytochrome P450 family, with CYP3A4 being the key enzyme involved in its metabolic clearance. While CYP3A5 may also play a role, studies suggest that CYP3A4 is the principal contributor to the dehydrogenation of the dihydropyridine (B1217469) moiety of amlodipine nih.govdntb.gov.ua. This process leads to the formation of a pyridine (B92270) derivative, which is the initial and rate-limiting step in its metabolism. The drug is observed to be slowly cleared in humans, a characteristic that contributes to its long elimination half-life nih.gov.
| Parameter | Finding | Enzyme System | Reference |
|---|---|---|---|
| Comparative Metabolic Stability | Approximately 40-fold greater than nitrendipine | Rat Liver Microsomes | invivochem.com |
| Primary Clearance Mechanism | Metabolism | In vivo (Animals and Humans) | invivochem.com |
| Key Metabolizing Enzyme | CYP3A4 | Human Liver Microsomes | nih.govdntb.gov.ua |
| In Vivo Clearance Rate | Slow | Humans | nih.gov |
Investigation of Biotransformation Pathways and Metabolite Identification
The biotransformation of amlodipine is an extensive process, resulting in a complex pattern of metabolites. Studies have identified as many as 18 distinct metabolites in the urine of rats, dogs, and humans nih.gov. The metabolic pathways are largely centered around the oxidation of the dihydropyridine ring to its pyridine analogue.
The primary biotransformation pathway involves the dehydrogenation of the dihydropyridine moiety of amlodipine to form a pyridine derivative, a major metabolite often referred to as M9 nih.govdntb.gov.ua. This initial step is followed by a series of further oxidative transformations. These subsequent reactions include O-demethylation, O-dealkylation, and oxidative deamination of the side chains, leading to a variety of pyridine derivatives nih.gov. The metabolic pattern observed in humans shares common features with those identified in both rat and dog models nih.gov. The majority of the administered dose of amlodipine is excreted in the form of these inactive metabolites in the urine wikipedia.orghmdb.ca.
| Metabolic Pathway | Description | Key Metabolite | Reference |
|---|---|---|---|
| Dehydrogenation | Oxidation of the dihydropyridine ring to a pyridine ring. This is the primary and rate-limiting step. | Pyridine derivative (M9) | nih.govdntb.gov.ua |
| O-Demethylation | Removal of a methyl group from an ether linkage. | Various pyridine derivatives | nih.gov |
| O-Dealkylation | Removal of an alkyl group from an ether linkage. | Various pyridine derivatives | nih.gov |
| Oxidative Deamination | Removal of an amino group with concurrent oxidation. | Various pyridine derivatives | nih.gov |
In Vitro Pharmaceutical Formulation Research
Comparative In Vitro Dissolution Profile Studies of Amlodipine Formulations
Comparative in vitro dissolution studies have been conducted to evaluate the release characteristics of various amlodipine tablet formulations, including generic and innovator products. These studies are crucial for assessing the potential bioequivalence of different formulations. The dissolution profiles are typically evaluated in different media to simulate the pH conditions of the gastrointestinal tract, commonly at pH 1.2, 4.5, and 6.8 dissolutiontech.comresearchgate.netresearchgate.netdissolutiontech.com.
Results from these studies indicate that while many generic products meet the criteria for being rapidly dissolving, particularly at lower pH values, there can be notable differences in dissolution behavior at higher pH levels. For instance, at pH 1.2 and 4.5, both innovator and generic amlodipine tablets often show more than 85% drug release within 15 to 30 minutes dissolutiontech.comresearchgate.net. However, at pH 6.8, the dissolution rate can be slower, and differences between formulations may become more apparent researchgate.net. In some cases, while generic products were found to be bioequivalent to the innovator product in vivo, their in vitro dissolution profiles at pH 6.8 did not meet the criteria for rapidly dissolving products researchgate.net.
| Formulation | pH 1.2 | pH 4.5 | pH 6.8 | Reference |
|---|---|---|---|---|
| Innovator Product | >85% in <15 min | >85% in <15 min | <85% in 30 min (in 500mL), rapid in 900mL | dissolutiontech.comresearchgate.net |
| Generic Product A | >85% in <15 min | >85% in <15 min | <85% in 30 min | researchgate.net |
| Generic Product B | >85% in <15 min | >85% in <15 min | <85% in 30 min | researchgate.net |
| Generic Product C | >85% in <15 min | >85% in <15 min | <85% in 30 min | researchgate.net |
Solubility Research in Various Aqueous Media
The solubility of amlodipine besylate, the salt form of amlodipine commonly used in pharmaceutical formulations, has been investigated in various aqueous media to understand its dissolution characteristics. Amlodipine is a weakly basic drug, and its solubility is pH-dependent researchgate.net.
Studies have shown that the solubility of amlodipine besylate is higher in acidic conditions and decreases as the pH increases acs.org. For instance, the solubility is significantly higher in 0.01N HCl (pH 1.2) compared to phosphate buffer at pH 6.8. The lowest aqueous solubility of amlodipine in the pH range of 1 to 6.8 at 37°C is approximately 1 mg/mL researchgate.net. Despite being described as slightly soluble in water, amlodipine is considered a highly soluble drug according to the Biopharmaceutics Classification System (BCS), as the highest dose strength is soluble in less than 250 ml of aqueous media over the physiological pH range researchgate.net.
| Aqueous Medium | Solubility (mg/mL) | Reference |
|---|---|---|
| Water | Slightly soluble | acs.org |
| 0.01N HCl (pH 1.2) | 1.82 | researchgate.net |
| pH 1.2 Buffer | 1.72 | researchgate.net |
| pH 4.5 Acetate Buffer | 1.06 | researchgate.net |
| pH 6.8 Phosphate Buffer | 1.95 | researchgate.net |
| PBS (pH 7.2) with DMF (12:1) | ~0.077 | caymanchem.com |
Exploratory Preclinical Biological Activity Studies
Evaluation of Amlodipine Derivatives for Non-Cardiovascular Biological Activities (e.g., Anti-Trypanosoma cruzi activity)
In addition to its well-established cardiovascular effects, amlodipine and its derivatives have been investigated for other potential therapeutic applications. One such area of exploratory research is their activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.
Studies have demonstrated that amlodipine itself exhibits anti-T. cruzi activity in the micromolar range wikipedia.org. This has prompted further research into the synthesis and evaluation of amlodipine derivatives to identify compounds with enhanced potency and selectivity. In one study, a series of amlodipine amides were enzymatically synthesized through lipase-catalyzed acylation with various carboxylic acids nih.gov. Several of these derivatives showed significant activity against the amastigote form of T. cruzi, which is the clinically relevant stage of the parasite. Notably, derivatives of myristic and linolenic acids displayed higher efficacy and lower cytotoxicity compared to the parent compound nih.gov. These findings suggest that the amlodipine scaffold can be chemically modified to develop new agents with potential applications as antiparasitic drugs rjptonline.org.
| Compound | Modification | Anti-Amastigote Activity (IC50, µM) | Reference |
|---|---|---|---|
| Amlodipine | Parent Compound | 2.75 ± 0.06 | wikipedia.org |
| Myristic Acid Derivative | Amide formation | More potent than parent | nih.gov |
| Linolenic Acid Derivative | Amide formation | More potent than parent | nih.gov |
| Other Phenylacetyl Derivatives | Amide formation | 18.43 and 20.43 | researchgate.net |
In Vitro Assays for Differentiating Agents in Disease Models
The preclinical investigation of "this compound" and its constituent components, amlodipine and benazepril, has extended into the realm of cellular differentiation, a fundamental process in development and disease. In vitro assays provide a controlled environment to elucidate the molecular mechanisms by which these agents may influence cell fate and behavior in various disease models. These studies are crucial for understanding the potential therapeutic applications of these compounds beyond their primary indications.
Benazepril's Influence on Renal Cell Differentiation
Benazepril, an angiotensin-converting enzyme (ACE) inhibitor, has been investigated for its effects on the differentiation and transdifferentiation of renal cells, particularly in the context of kidney disease.
One area of research has focused on the potential of benazepril to promote the differentiation of urine-derived stem cells (USCs) into renal tubular epithelial cells researchgate.net. This is a significant finding as it suggests a potential for regenerative medicine approaches in kidney repair. In these studies, USCs were cultured with benazepril, and the expression of markers specific to renal tubular epithelial cells, such as Aquaporin-1 (AQP-1) and E-cadherin, was assessed. The results indicated that benazepril treatment enhanced the differentiation of USCs towards a renal lineage researchgate.net.
Another critical aspect of benazepril's action in the kidney is its ability to inhibit the epithelial-to-mesenchymal transition (EMT), a process of transdifferentiation where epithelial cells acquire mesenchymal (fibroblast-like) properties. In the context of diabetic nephropathy, this process contributes to tubulointerstitial fibrosis. In vitro studies using renal tubular epithelial cells from diabetic rats have shown that benazepril can significantly reduce the expression of α-smooth muscle actin (α-SMA), a key marker of myofibroblasts and EMT nih.gov. This inhibitory effect on transdifferentiation is considered a crucial part of its kidney-protective role nih.gov.
Further research on glomerular mesangial cells (GMCs) has demonstrated that benazepril can attenuate the high glucose-induced expression of transforming growth factor-beta 1 (TGF-β1), integrin-linked kinase (ILK), and α-SMA nih.gov. These molecules are pivotal in the pathogenesis of diabetic nephropathy, where mesangial cells undergo changes that contribute to glomerulosclerosis.
The following table summarizes the in vitro effects of benazepril on renal cell differentiation:
| Cell Type | Disease Model | Key Findings | Differentiating Markers |
| Urine-derived Stem Cells (USCs) | Regenerative Medicine | Promoted differentiation into renal tubular epithelial cells researchgate.net. | AQP-1, E-cadherin researchgate.net |
| Renal Tubular Epithelial Cells | Diabetic Nephropathy | Inhibited transdifferentiation into myofibroblasts nih.gov. | α-SMA nih.gov |
| Glomerular Mesangial Cells (GMCs) | Diabetic Nephropathy | Attenuated high glucose-induced expression of profibrotic and contractile proteins nih.gov. | TGF-β1, ILK, α-SMA nih.gov |
Amlodipine's Effects in Cancer Cell Models
Amlodipine, a calcium channel blocker, has been the subject of numerous in vitro studies to evaluate its effects on cancer cells. While these investigations often focus on proliferation, apoptosis, and invasion, they provide insights into the broader impact of amlodipine on cell behavior, which is intrinsically linked to the state of cellular differentiation. L-type calcium channels, which amlodipine inhibits, are known to play a role in cell proliferation and differentiation nih.govresearchgate.net.
In breast cancer cell lines, such as MDA-MB-231 and MCF-7, amlodipine has been shown to inhibit cell viability and colony formation in a dose-dependent manner nih.govspandidos-publications.com. These effects were associated with the downregulation of signaling molecules like phospho-(p-)ERK1/2 and anti-apoptotic proteins such as Bcl-2 nih.govspandidos-publications.com. Furthermore, amlodipine was found to impair the invasive capabilities of MDA-MB-231 cells, which was accompanied by a downregulation of integrin β1 expression nih.govspandidos-publications.com.
Studies on esophageal carcinoma cells have also revealed that amlodipine can inhibit cell proliferation and migration nih.gov. The mechanism behind these effects was linked to the induction of endoplasmic reticulum stress nih.gov.
The anti-cancer potential of amlodipine has also been observed in non-small cell lung cancer (NSCLC) A549 cells researchgate.net. In these cells, amlodipine was found to reduce proliferation, invasiveness, and migration researchgate.net.
The table below provides a summary of the in vitro effects of amlodipine in various cancer cell models:
| Cell Line | Cancer Type | Key Findings | Associated Molecular Changes |
| MDA-MB-231 | Breast Cancer | Inhibited cell growth, invasion, and increased caspase-3/7 levels nih.govspandidos-publications.com. | Downregulation of p-ERK1/2, Bcl-2, and integrin β1 nih.govspandidos-publications.com. |
| MCF-7 | Breast Cancer | Inhibited cell viability and colony formation in a dose-dependent manner nih.govspandidos-publications.com. | Not specified in the provided context. |
| Esophageal Carcinoma Cells | Esophageal Cancer | Inhibited cell proliferation and migration nih.gov. | Induction of endoplasmic reticulum stress nih.gov. |
| A549 | Non-Small Cell Lung Cancer | Reduced cell proliferation, invasiveness, and migration researchgate.net. | Not specified in the provided context. |
Table of Compounds
Molecular Interaction and Binding Dynamics Research
Ligand-Receptor Interaction Modeling and Simulations
Research into the interaction of amlodipine (B1666008) with its target receptors, particularly voltage-gated calcium channels, has involved structural and functional analyses. Studies using model calcium channels, such as the bacterial CaV channel CaVAb, have provided insights into the binding site of dihydropyridines like amlodipine. The binding site for amlodipine and other dihydropyridines is situated on the external, lipid-facing surface of the pore module, positioned at the interface of two subunits nih.govresearchgate.net. This binding is state-dependent nih.gov.
Computational docking studies have also been employed to investigate the interaction of amlodipine enantiomers with enzymes like CYP3A. For instance, computational docking confirmed that the S- and R-enantiomers of amlodipine interact differently with CYP3A, with the S-amlodipine exhibiting a greater binding free energy in the active site compared to R-amlodipine mdpi.com.
Investigations into Allosteric Modulation of Target Receptors
Amlodipine is considered an allosteric modulator of L-type calcium channels wikipedia.orgguidetopharmacology.org. Dihydropyridines are thought to act as allosteric modulators of voltage-dependent Ca2+ channel activation nih.govresearchgate.net. Studies have shown that amlodipine binding can allosterically induce an asymmetric conformation of the selectivity filter in calcium channels, leading to pore block nih.govresearchgate.net. Furthermore, amlodipine has been shown to allosterically modulate the binding sites for other calcium channel-blocking drugs, such as diltiazem, at the atomic level pdbj.org.
Research on Molecular Interactions with Other Pharmacologically Active Compounds
Amlodipine is frequently administered concomitantly with other medications, making the study of its molecular interactions crucial. Amlodipine is highly bound to plasma proteins, approximately 93% to 98% in hypertensive patients drugbank.commedcentral.comnih.gove-lactancia.orgeuropa.eupfizer.comhres.ca. This high protein binding is a factor in potential drug interactions involving displacement from binding sites.
Studies on the Effect of Amlodipine on Protein Binding of Concomitant Medications (e.g., digoxin (B3395198), phenytoin (B1677684), warfarin (B611796), indomethacin)
In vitro studies using human plasma have investigated the effect of amlodipine on the protein binding of several commonly co-administered drugs, including digoxin, phenytoin, warfarin, and indomethacin (B1671933). These studies consistently indicate that amlodipine does not significantly alter the plasma protein binding of these specific medications medcentral.comnih.gove-lactancia.orgeuropa.eupfizer.comdaewonpharm.commims.comultra-pedia.com.
While in vitro data suggest no significant effect on protein binding displacement for these specific drugs, it is noted that other highly protein-bound medications, such as amlodipine itself and ibuprofen, can cause displacement of warfarin from protein-binding sites, potentially increasing anticoagulant activity pharmacytimes.com. However, specific in vitro studies with amlodipine on the protein binding of digoxin, phenytoin, warfarin, and indomethacin have not shown this effect medcentral.comnih.gove-lactancia.orgeuropa.eupfizer.comdaewonpharm.commims.comultra-pedia.com.
Data Table: Effect of Amlodipine on Protein Binding (In Vitro Human Plasma Studies)
| Concomitant Medication | Effect of Amlodipine on Protein Binding | Source |
| Digoxin | No significant effect | medcentral.comnih.gove-lactancia.orgeuropa.eupfizer.comdaewonpharm.commims.comultra-pedia.com |
| Phenytoin | No significant effect | medcentral.comnih.gove-lactancia.orgeuropa.eupfizer.comdaewonpharm.commims.comultra-pedia.com |
| Warfarin | No significant effect | medcentral.comnih.gove-lactancia.orgeuropa.eupfizer.comdaewonpharm.commims.comultra-pedia.com |
| Indomethacin | No significant effect | medcentral.comnih.gove-lactancia.orgeuropa.eupfizer.comdaewonpharm.commims.comultra-pedia.com |
Mechanistic Research into Altered Metabolism of Co-Administered Substances
Amlodipine is primarily metabolized in the liver, extensively converted (about 90%) to inactive metabolites through hepatic metabolism, with approximately 10% of the parent compound excreted unchanged in the urine rxlist.comnih.govdrugbank.comnih.govpfizer.com. The main metabolic pathway involves the dehydrogenation of its dihydropyridine (B1217469) moiety to a pyridine (B92270) derivative nih.gov. This metabolism is primarily mediated by cytochrome P450 (CYP) enzymes, specifically CYP3A4 mdpi.comnih.gov. While CYP3A5 was initially considered, studies suggest that CYP3A4 plays the key role in amlodipine metabolism in humans nih.gov.
Due to its metabolism by CYP3A4, amlodipine has the potential to interact with other drugs that are substrates, inhibitors, or inducers of this enzyme wikipedia.orgeuropa.eumedscape.comnih.govdrugs.com.
Regarding the specific medications mentioned:
Digoxin: The cytochrome P-450 system does not play a major role in digoxin metabolism drugbank.com. Co-administration of amlodipine with digoxin has been reported to not change serum digoxin levels or digoxin renal clearance in normal volunteers e-lactancia.orgdaewonpharm.com. However, amlodipine may increase the arrhythmogenic activities of digoxin drugbank.com.
Phenytoin: Phenytoin is primarily metabolized by CYP2C9 and CYP2C19, with some involvement of other CYP enzymes drugbank.com. While some sources list a potential for amlodipine to decrease the metabolism of phenytoin drugbank.com, other information suggests that phenytoin, being a potent inducer of CYP3A4, can significantly decrease the plasma concentrations of calcium channel blockers like amlodipine, potentially making amlodipine less effective hres.cadrugs.comdrugs.comdrugs.com.
Warfarin: Warfarin is primarily metabolized by CYP2C9, with minor metabolism by other CYP enzymes including CYP3A4 pharmacytimes.com. Some sources indicate that the metabolism of warfarin can be decreased when combined with amlodipine drugbank.com. Studies in rats suggested that amlodipine enhanced the oral bioavailability of warfarin, potentially due to inhibition of CYP3A4-mediated metabolism in the intestine and/or liver biomolther.org. However, clinical studies cited earlier indicate no significant change in warfarin prothrombin response time with amlodipine co-administration e-lactancia.orgdaewonpharm.com. A large-scale study suggested that amlodipine was associated with a decreased risk of bleeding in warfarin users, which might be related to managing hypertension (a risk factor for bleeding) rather than a direct metabolic interaction increasing warfarin levels nih.gov.
Indomethacin: Some sources list a potential for amlodipine to decrease the metabolism of indomethacin drugbank.com. However, clinical data indicate that indomethacin had no effect on blood pressure in amlodipine-treated patients europa.eu.
The interaction profile of amlodipine with other drugs is complex and often involves the CYP3A4 enzyme. While in vitro studies on protein binding of the specified drugs (digoxin, phenytoin, warfarin, indomethacin) show no significant effect, the metabolic interactions, particularly through CYP3A4, can lead to altered plasma concentrations of co-administered substances or amlodipine itself.
Advanced Research Methodologies and Future Directions in Amlobenz Research
Innovative Synthetic Chemistry Techniques
Innovative synthetic chemistry techniques are crucial for the efficient and scalable production of the individual components of Amlobenz, amlodipine (B1666008) and benazepril (B1667978), and potentially for novel co-crystal forms or related derivatives. While specific innovative techniques for "this compound" synthesis were not detailed in the search results, research on the synthesis of its components, amlodipine and benazepril, and the development of fixed-dose combinations is ongoing. Optimizing synthetic routes can lead to improved yields, reduced impurities, and more sustainable manufacturing processes.
Developments in In Vitro and Ex Vivo Research Models for High-Throughput Screening
In vitro and ex vivo research models play a vital role in the early stages of drug discovery and characterization, including for compounds like this compound. High-throughput screening (HTS) allows for the rapid evaluation of large libraries of compounds or conditions. For calcium channel blockers and ACE inhibitors, in vitro models can involve cell lines expressing specific calcium channels or enzymes, enabling the assessment of compound activity and potency. pnas.orgnih.gov Ex vivo models, such as studies on isolated tissues or organs, can provide insights into the pharmacological effects of the combination on relevant physiological systems, like vascular smooth muscle or cardiac tissue. semanticscholar.orgahajournals.org These models are essential for understanding the mechanisms of action and potential interactions of the combined agents.
Cutting-Edge Computational Chemistry and Molecular Dynamics Applications
Computational chemistry and molecular dynamics simulations are increasingly used in pharmaceutical research to understand drug-target interactions, predict pharmacokinetic properties, and design novel compounds. For this compound, these techniques can be applied to study the binding of amlodipine to calcium channels and benazeprilat (B1667979) (the active metabolite of benazepril) to ACE at a molecular level. rxlist.com Computational methods can help predict the stability, solubility, and potential metabolic pathways of the combined drugs. They can also be used to screen potential new molecules that might offer improved efficacy or reduced side effects.
Advanced Analytical Methodologies for Compound Characterization and Quantification (e.g., HPLC, LC/MS/MS, FTIR)
Precise and accurate analytical methods are fundamental for the characterization, quantification, and quality control of pharmaceutical compounds like this compound. Techniques such as High-Performance Liquid Chromatography (HPLC) are widely used for the separation and quantification of amlodipine and benazepril in various matrices, including pharmaceutical formulations and biological samples. scirp.orgjcdronline.orgscirp.orgresearchgate.net Liquid Chromatography-Mass Spectrometry (LC/MS) and tandem Mass Spectrometry (LC/MS/MS) offer higher sensitivity and specificity, making them invaluable for the identification and quantification of the parent drugs, their metabolites (like benazeprilat), and potential impurities, even at very low concentrations. nih.govjetir.orgresearchgate.netindexcopernicus.com Fourier Transform Infrared Spectroscopy (FTIR) can be used for the structural characterization and identification of the compounds and to assess the purity and physical form of the drug substances and the final product. researchgate.net These advanced analytical techniques are critical for drug development, quality assurance, and bioequivalence studies. nih.govpharmadesk.com
Emerging Research Areas for Dihydropyridine (B1217469) Calcium Channel Blockers and ACE Inhibitors
Research into dihydropyridine calcium channel blockers (like amlodipine) and ACE inhibitors (like benazepril) continues to evolve, exploring new therapeutic applications and optimizing their use. Emerging areas include investigating their potential in combination therapies for conditions beyond hypertension, understanding their effects on endothelial function and inflammation, and exploring the impact of genetic variations on patient response. ahajournals.orgmdpi.comconsensus.app Studies are also focusing on the development of new formulations, such as novel delivery systems, to improve bioavailability, reduce side effects, and enhance patient compliance. nih.gov The potential for these drug classes in preventing cardiovascular events, particularly stroke, is also a subject of ongoing research. ecrjournal.com
Challenges and Future Perspectives in Combination Pharmaceutical Compound Research
Research into combination pharmaceutical compounds presents several challenges. These include ensuring the compatibility and stability of the combined active pharmaceutical ingredients, optimizing the pharmacokinetic and pharmacodynamic profiles of both drugs when administered together, and addressing potential drug-drug interactions. nih.gov Developing analytical methods capable of simultaneously quantifying both compounds and their metabolites in complex biological matrices can also be challenging. researchgate.netnih.gov Future perspectives in this area involve leveraging advanced technologies such as artificial intelligence and machine learning for drug discovery and development, utilizing real-world data to assess the effectiveness and safety of combinations in diverse patient populations, and exploring personalized medicine approaches based on genetic and phenotypic factors. mdpi.comresearchgate.nettandfonline.comijddr.in The development of novel combination products with improved efficacy, safety, and patient convenience remains a key focus for future research. nih.gov
Q & A
Q. What key physicochemical properties of Amlobenz should researchers prioritize in experimental design?
To ensure robust experimental outcomes, researchers must characterize:
- Solubility and stability in solvents relevant to biological assays (e.g., aqueous buffers, DMSO) using techniques like HPLC or UV-Vis spectroscopy.
- Thermal stability via thermogravimetric analysis (TGA) to determine decomposition thresholds.
- Reactivity profiles under varying pH and oxidative conditions, assessed through accelerated stability testing .
Q. What methodologies ensure high-purity synthesis of this compound for preclinical studies?
- Synthetic routes : Compare yields and byproducts of nucleophilic substitution vs. catalytic coupling reactions.
- Purification : Use column chromatography with silica gel (gradient elution) or recrystallization in ethanol/water mixtures.
- Characterization : Validate purity via NMR (≥95% purity), mass spectrometry, and elemental analysis. Document protocols to enable replication .
Q. How can researchers optimize reproducibility in this compound pharmacological assays?
- Standardized protocols : Predefine cell lines (e.g., HEK293 vs. primary cultures), incubation times, and solvent controls.
- Batch documentation : Record lot numbers of reagents and storage conditions.
- Negative/positive controls : Include reference compounds (e.g., known agonists/antagonists) to validate assay sensitivity .
Advanced Research Questions
Q. How should contradictory data on this compound’s mechanism of action be resolved across studies?
- Comparative meta-analysis : Systematically evaluate variables like dosage ranges (e.g., 1–100 μM), exposure durations, and cell models.
- Controlled replication : Replicate conflicting studies under identical conditions while adjusting one variable at a time (e.g., oxygen levels in cell cultures).
- Mechanistic validation : Use CRISPR knockouts or siRNA silencing to isolate target pathways .
Q. What integrative strategies are effective for studying this compound’s polypharmacology using multi-omics data?
- Network pharmacology : Map protein-protein interaction networks (e.g., STRING database) to identify off-target effects.
- Transcriptomic integration : Cross-reference RNA-seq data with known gene signatures using enrichment tools like GSEA.
- Machine learning : Train models on structural analogs to predict binding affinities for understudied targets .
Q. How can researchers design experiments to probe this compound’s stability under extreme environmental conditions?
- Design of Experiments (DOE) : Use factorial designs to test interactions between temperature (25–60°C), humidity (40–80% RH), and light exposure.
- Analytical endpoints : Monitor degradation products via LC-MS and quantify bioactivity loss in dose-response assays.
- Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life under standard storage conditions .
Methodological Considerations
- Data presentation : Tabulate raw and processed data (e.g., IC50 values, purity metrics) in supplementary materials for transparency .
- Ethical compliance : Obtain institutional approval for biological studies and disclose conflicts of interest .
- Interdisciplinary collaboration : Engage computational chemists for docking studies and statisticians for power analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
